molecular formula C30H28N2O5 B2744936 N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide CAS No. 895650-74-5

N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide

Cat. No. B2744936
M. Wt: 496.563
InChI Key: FIKXVKZOAPOTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has led to the development of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activities. These compounds, including variations with different substituents, have shown promising results in inhibiting cancer cell lines, with some being more potent than the control drug 5-FU. This suggests a potential avenue for the queried compound in cancer research, given its structural similarity to these active quinazolinones (Ibrahim A. Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Agents

Compounds with structures related to the queried chemical have been synthesized and tested for their antibacterial and antifungal activities. For instance, novel derivatives containing quinoline linkage have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of the specified compound in contributing to the development of new antimicrobial agents (Manoj N. Bhoi et al., 2015).

Enzyme Inhibition for Therapeutic Applications

A study focused on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties, related to the queried compound, has shown significant activity against α-glucosidase and acetylcholinesterase. These findings suggest potential therapeutic applications in treating diseases like diabetes and Alzheimer's by inhibiting relevant enzymes (M. Abbasi et al., 2019).

Radiomodulatory Effects

Research on quinazolinone derivatives bearing a sulfonamide moiety has identified compounds with the ability to induce the antioxidant enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in cells. These compounds showed low toxicity and reduced the damaging effects of gamma radiation, suggesting their potential as radiomodulatory agents. This opens up possibilities for the queried compound in radioprotection and oxidative stress management (A. M. Soliman et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards1.


Future Directions

Future research could involve the synthesis of new derivatives of this compound and testing their biological activity. This could lead to the development of new drugs with improved efficacy and safety profiles2.


Please note that this is a general analysis and may not fully apply to the specific compound you’re asking about. For a comprehensive analysis of a specific compound, it’s best to refer to peer-reviewed scientific literature or consult with a chemist.


properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O5/c1-3-19-5-8-21(9-6-19)29(34)24-17-32(25-11-7-20(4-2)15-23(25)30(24)35)18-28(33)31-22-10-12-26-27(16-22)37-14-13-36-26/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKXVKZOAPOTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.